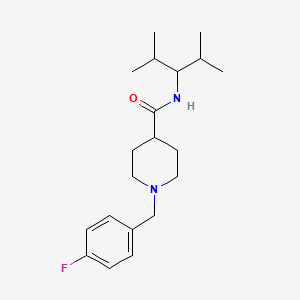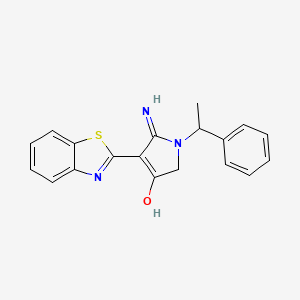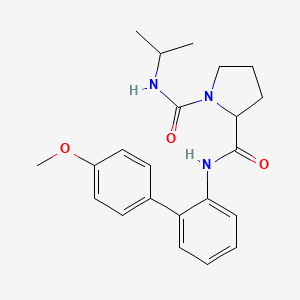![molecular formula C16H21N3O2 B6001255 2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6001255.png)
2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a propoxyphenyl group and a dihydropyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-propoxybenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired dihydropyrimidinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dihydropyrimidinones.
Wissenschaftliche Forschungsanwendungen
2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-METHOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(2-ETHOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties compared to its methoxy and ethoxy analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
2-(2-propoxyanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-7-12-11-15(20)19-16(17-12)18-13-8-5-6-9-14(13)21-10-4-2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUJSMKODIBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=CC=C2OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001184.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B6001185.png)
![(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B6001198.png)

![3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6001212.png)
![[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone](/img/structure/B6001219.png)
![3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B6001220.png)

![2-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE](/img/structure/B6001229.png)
![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6001231.png)
![ethyl 3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001234.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6001259.png)

